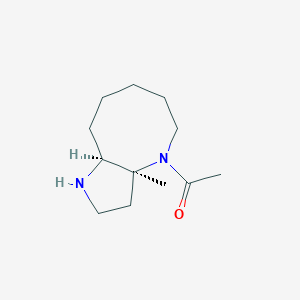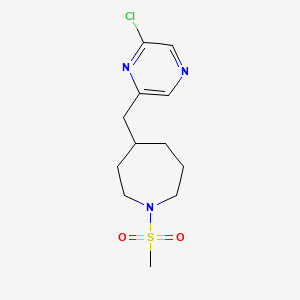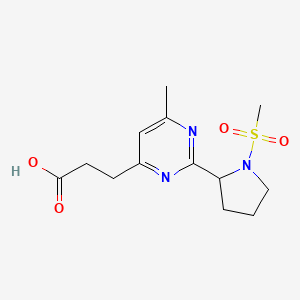![molecular formula C16H11N B1401405 2H-Dibenzo[e,g]isoindole CAS No. 235-93-8](/img/structure/B1401405.png)
2H-Dibenzo[e,g]isoindole
Vue d'ensemble
Description
2H-Dibenzo[e,g]isoindole is an organic compound with the molecular formula C16H11N It is a heterocyclic compound that consists of a fused benzopyrrole ring system
Méthodes De Préparation
The synthesis of 2H-Dibenzo[e,g]isoindole can be achieved through several methods, including ring-closure reactions, isoindoline aromatization, and ring transformations . One common method involves the cyclization of alkynes under catalytic conditions. For example, the cycloisomerization of acetylenic compounds using gold catalysts can yield isoindole derivatives . Another approach is the intramolecular α-arylation of amino esters, which leads to the formation of the isoindole ring . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2H-Dibenzo[e,g]isoindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to participate in Diels-Alder reactions due to its dienophilic nature . Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD) and naphthoquinone . The major products formed from these reactions are typically cycloadducts, which can be further functionalized for various applications.
Applications De Recherche Scientifique
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties . In medicine, derivatives of this compound are being explored for their potential as therapeutic agents . Additionally, in the industry, it is used in the development of advanced materials due to its unique electronic properties .
Mécanisme D'action
The mechanism of action of 2H-Dibenzo[e,g]isoindole involves its interaction with various molecular targets and pathways. Its biological activity is often attributed to its ability to intercalate with DNA, thereby affecting gene expression and cellular processes . The compound’s structure allows it to form stable complexes with biomolecules, which can lead to the inhibition of specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
2H-Dibenzo[e,g]isoindole is unique compared to other similar compounds such as isoindoline, isoindolinone, and phthalimide . While these compounds share a similar core structure, this compound is distinguished by its fused benzopyrrole ring system, which imparts different chemical and biological properties . For instance, isoindoline is a fully reduced member of the isoindole family, whereas this compound has a more extended conjugated system .
Propriétés
IUPAC Name |
2H-phenanthro[9,10-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)16-10-17-9-15(13)16/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNNRQRIBNWMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CNC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743470 | |
| Record name | 2H-Dibenzo[e,g]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235-93-8 | |
| Record name | 2H-Dibenzo[e,g]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1401326.png)











